molecular formula C15H15NO3 B2479137 N-(3-methoxyphenyl)-2-phenoxyacetamide CAS No. 331270-73-6

N-(3-methoxyphenyl)-2-phenoxyacetamide

Cat. No. B2479137
CAS RN: 331270-73-6
M. Wt: 257.289
InChI Key: MFAQSPGSUAKCQT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-phenoxyacetamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology.

Scientific Research Applications

Environmental Impact and Ecotoxicology

  • A study on the environmental fate of alkylphenols and their derivatives, such as nonylphenol ethoxylates (NPEs), provides insights into the degradation and ecotoxicity of similar compounds. It underscores the importance of understanding the environmental persistence and toxicological profiles of chemical substances released into ecosystems (Ying, Williams, & Kookana, 2002).

Pharmacological and Therapeutic Potential

  • Research on curcumin and its derivatives highlights the therapeutic potential of phenolic compounds, which share structural similarities with N-(3-methoxyphenyl)-2-phenoxyacetamide. These studies explore the anti-inflammatory, anticarcinogenic, and neuroprotective properties of curcumin, suggesting a pathway for investigating similar properties in other phenolic compounds (Chimento et al., 2019; Kotha & Luthria, 2019).

Analytical and Environmental Chemistry

  • The atmospheric reactivity of methoxyphenols, compounds related to the methoxy group present in this compound, is extensively reviewed. This work discusses their role as biomass burning tracers and their transformation in the environment, pointing to the need for understanding the atmospheric fate of similar compounds (Liu, Chen, & Chen, 2022).

Safety and Hazards

Limited safety data available .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-14-9-5-6-12(10-14)16-15(17)11-19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQSPGSUAKCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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